molecular formula C16H21NO5 B7792909 1-[2-(2-ethoxyphenoxy)acetyl]piperidine-4-carboxylic Acid

1-[2-(2-ethoxyphenoxy)acetyl]piperidine-4-carboxylic Acid

Cat. No.: B7792909
M. Wt: 307.34 g/mol
InChI Key: CPTLONFKJJAFIJ-UHFFFAOYSA-N
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Description

1-[2-(2-ethoxyphenoxy)acetyl]piperidine-4-carboxylic Acid is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-ethoxyphenoxy)acetyl]piperidine-4-carboxylic Acid typically involves the reaction of 2-(2-ethoxyphenoxy)acetic acid with piperidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-ethoxyphenoxy)acetyl]piperidine-4-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[2-(2-ethoxyphenoxy)acetyl]piperidine-4-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(2-ethoxyphenoxy)acetyl]piperidine-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: 1-[2-(2-ethoxyphenoxy)acetyl]piperidine-4-carboxylic Acid stands out due to its unique combination of the ethoxyphenoxy and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[2-(2-ethoxyphenoxy)acetyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-2-21-13-5-3-4-6-14(13)22-11-15(18)17-9-7-12(8-10-17)16(19)20/h3-6,12H,2,7-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTLONFKJJAFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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